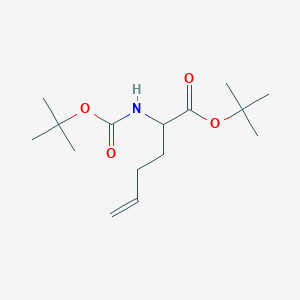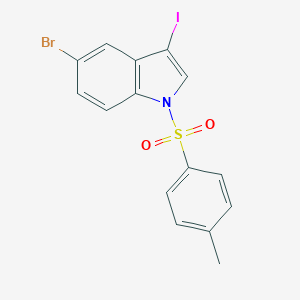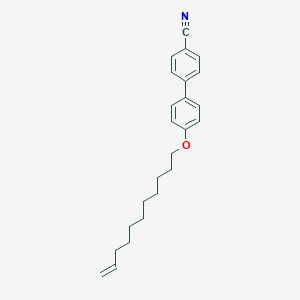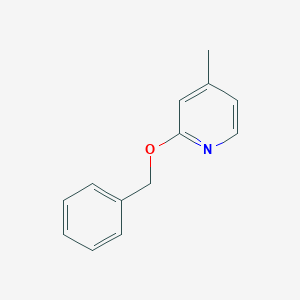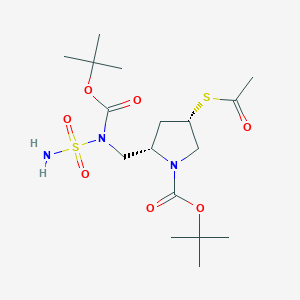
2,5-Diphenylbenzene-1,4-dicarboxylic acid
Übersicht
Beschreibung
2,5-Diphenylbenzene-1,4-dicarboxylic acid is a chemical compound with the molecular formula C20H14O4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,5-Diphenylbenzene-1,4-dicarboxylic acid consists of 20 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C20H14O4/c21-19(22)17-12-16(14-9-5-2-6-10-14)18(20(23)24)11-15(17)13-7-3-1-4-8-13/h1-12H,(H,21,22)(H,23,24) .Physical And Chemical Properties Analysis
2,5-Diphenylbenzene-1,4-dicarboxylic acid has a molecular weight of 318.32 . It has a melting point of 291°C and a predicted boiling point of 528.5°C . The compound has a predicted density of 1.298 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Dibenzo[fg,op]naphthacenes : Cheng et al. (2003) demonstrated the synthesis of 1,3-Bis(2-bromophenyl)-2,5-diphenylbenzenes, which are precursors for functionalized dibenzo[fg,op]naphthacenes. This synthesis involves the condensation of phenylacetates with pyrylium salts, followed by a palladium-catalyzed dehydrohalogenation (Cheng, Höger, & Fenske, 2003).
Development of High Solid-State Luminescence Efficiency Materials : Xie et al. (2005) discovered that the cross-stacking of 2,5-diphenyl-1,4-distyrylbenzene in crystalline state results in high-intensity solid-state emission. This material is used in organic light-emitting diodes (OLEDs) and exhibits amplified spontaneous emission, making it significant in the field of optoelectronics (Xie et al., 2005).
Aggregation-Induced Emission (AIE) Property Studies : The structural and optical properties of 2,5-diphenyl-1,4-distyrylbenzene derivatives were studied by Xie et al. (2006). These compounds exhibit AIE properties, showing no emission in solution but intense emission in crystal. The study of their packing modes and intermolecular interactions is crucial for understanding and manipulating their photoluminescent efficiency (Xie et al., 2006).
Synthesis of Sulfonated Poly(diketonephenylene)s : Yoo et al. (2017) synthesized poly(diketonephenylene)s containing the dibenzoyl moiety for use in membranes. The synthesis involved a nickel/zinc-catalyzed carbon-carbon coupling reaction and sulfonation, highlighting applications in membrane technology (Yoo et al., 2017).
Microporous Metal-Organic Frameworks (MOFs) with High Charge Mobility : Sun et al. (2013) reported the synthesis of Mn2(DSBDC), a thiolated analogue of the M2(DOBDC) series of MOFs. This material shows high surface area and charge mobility, comparable to common organic semiconductors, making it significant in the area of conductive MOFs (Sun, Miyakai, Seki, & Dincǎ, 2013).
Safety and Hazards
The safety data sheet for 2,5-Diphenylbenzene-1,4-dicarboxylic acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Eigenschaften
IUPAC Name |
2,5-diphenylterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)17-12-16(14-9-5-2-6-10-14)18(20(23)24)11-15(17)13-7-3-1-4-8-13/h1-12H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLGXTDGDJULAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C(=O)O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455966 | |
| Record name | 2,5-DIPHENYLBENZENE-1,4-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenylbenzene-1,4-dicarboxylic acid | |
CAS RN |
13962-92-0 | |
| Record name | 2,5-Diphenylterephthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13962-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-DIPHENYLBENZENE-1,4-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine](/img/structure/B186644.png)


![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)

